molecular formula C23H31N5O B2868233 2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one CAS No. 898434-63-4

2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one

Cat. No. B2868233
CAS RN: 898434-63-4
M. Wt: 393.535
InChI Key: SLTFJLCTYKWWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Phenyl-1-(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one” is an organic molecule . It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The IUPAC Standard InChIKey for a similar compound is VOIKTEMGYNKRTL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Action

  • A study by Pitucha et al. (2005) explored the synthesis of derivatives including 4-Phenyl-1,2,4-triazoline-5-thione and their antibacterial activities, highlighting the potential of such compounds in antimicrobial research (Pitucha et al., 2005).

Biological Efficacy and Antioxidant Activity

  • Al‐Ghorbani et al. (2015) synthesized novel piperazine analogues with quinoline and pyridine moieties, which showed promising in vitro antioxidant and anti-inflammatory activities (Al‐Ghorbani et al., 2015).

Structural and Electronic Properties in Anticonvulsants

  • Georges et al. (1989) examined the crystal structures of anticonvulsant compounds with piperidine derivatives, providing insight into the molecular interactions and properties relevant to pharmacological applications (Georges et al., 1989).

Potential as Antipsychotics

  • Raviña et al. (2000) researched butyrophenones with affinity for dopamine and serotonin receptors, including piperazine derivatives, highlighting their potential as antipsychotic agents (Raviña et al., 2000).

Analgesic and Anti-inflammatory Activities

  • Demchenko et al. (2015) synthesized novel thiazolo[4,5-d]pyridazinones with piperazine derivatives, exhibiting in vivo analgesic and anti-inflammatory activities (Demchenko et al., 2015).

Antiarrhythmic and Antihypertensive Effects

  • Malawska et al. (2002) synthesized pyrrolidin-2-one and pyrrolidine derivatives, including piperazine moieties, displaying antiarrhythmic and antihypertensive activities (Malawska et al., 2002).

Synthesis and Herbicidal Activity

  • Li et al. (2005) developed novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, demonstrating the agricultural applications of such compounds (Li et al., 2005).

Future Directions

The future directions for this compound could involve further development and testing, especially given its potential as an anti-tubercular agent . More research is needed to fully understand its properties and potential applications.

Mechanism of Action

Target of Action

The primary target of this compound, also known as P4B, is the Cellulose Synthase Complex (CSC) . The CSC is responsible for the synthesis of cellulose, the most abundant biopolymer on Earth and a major component of plant cell walls . The CSC is assembled in the Golgi apparatus and trafficked to the cell surface .

Mode of Action

P4B exhibits a unique mode of action compared with previously known cellulose biosynthesis inhibitors (CBIs) . Instead, P4B reduces the delivery rate of CSCs to the plasma membrane, leading to a decrease in their density at the cell surface without causing accumulation in Golgi-derived vesicles . This suggests a novel mechanism of action .

Biochemical Pathways

The affected pathway is the cellulose biosynthesis pathway . P4B reduces crystalline cellulose content by 40% to 50%, comparable with the well-known CBI isoxaben . This reduction in cellulose content can have significant downstream effects on plant growth and development, as cellulose is a critical structural component of plant cell walls .

Pharmacokinetics

As P4B affects the delivery rate of CSCs to the plasma membrane , it likely has good cell membrane permeability

Result of Action

The primary result of P4B’s action is a strong inhibition of seedling growth . This is due to its effect on reducing the content of crystalline cellulose, a critical structural component of plant cell walls . A mutant resistant to the growth inhibition and cellulose reduction caused by P4B has been identified, suggesting that genetic factors can influence the compound’s effects .

properties

IUPAC Name

2-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-2-20(19-9-5-3-6-10-19)23(29)28-17-15-27(16-18-28)22-12-11-21(24-25-22)26-13-7-4-8-14-26/h3,5-6,9-12,20H,2,4,7-8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTFJLCTYKWWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.